molecular formula C22H18F3N5O2S B2831449 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852436-84-1

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2831449
CAS No.: 852436-84-1
M. Wt: 473.47
InChI Key: VZMBLJZBKVDBRP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole and pyridazine core. The ethoxyphenyl substituent at position 3 of the triazolo ring enhances lipophilicity, while the thioether (-S-) linker at position 6 connects to an acetamide group.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S/c1-2-32-15-9-7-14(8-10-15)21-28-27-18-11-12-20(29-30(18)21)33-13-19(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMBLJZBKVDBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring system. Common reagents used in this step include hydrazine derivatives and pyridazine precursors.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the triazolopyridazine core in the presence of a base.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a similar substitution reaction, using a trifluoromethylphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can lead to phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues differ in substituents on the triazolo-pyridazine core, linker type (e.g., thioether vs. oxygen), and acetamide modifications. Key examples include:

Compound ID / Name Substituents (Triazolo-Pyridazine) Linker Acetamide Modification Molecular Weight (g/mol) Key Properties
Target Compound 3-(4-Ethoxyphenyl) Thio (-S-) N-(2-(trifluoromethyl)phenyl) Not provided High lipophilicity (ethoxy), strong electron withdrawal (CF₃), thio stability
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 3-(4-Chlorophenyl) Thio (-S-) Simple acetamide ~330 (estimated) Moderate electron withdrawal (Cl), potential halogen bonding
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 3-(4-Methoxyphenyl) Thio (-S-) Simple acetamide ~316 (estimated) Lower lipophilicity (methoxy vs. ethoxy), improved solubility
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3-(4-Methoxyphenyl) Oxygen (-O-) Ethanamine (not acetamide) 285.30 Polar terminal group (amine), reduced metabolic stability (vs. thio)
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl None N-phenylacetamide ~293 (estimated) Simplified structure, lower steric hindrance, potential for rapid metabolism

Key Observations

Linker and Terminal Group Impact: Thioether linkers (as in the target compound) generally exhibit greater metabolic stability compared to oxygen linkers (e.g., ’s ethanamine derivative) due to resistance to oxidative cleavage .

Safety and Toxicity Considerations: Compounds with methoxy/ethoxy substituents (e.g., ) are classified under GHS for acute toxicity and skin/eye irritation, necessitating stringent handling protocols . Thioether-containing analogues may pose lower acute toxicity risks compared to halogenated derivatives (e.g., chlorophenyl), though long-term carcinogenicity data are lacking .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s analogues, involving Suzuki couplings for aryl substitutions and nucleophilic substitutions for thioether formation .
  • Toxicity Alerts: highlights the carcinogenic risks of heterocyclic amines (e.g., IQ compounds), underscoring the need for rigorous toxicity profiling of triazolo-pyridazine derivatives .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclization of hydrazine derivatives with substituted aldehydes to form the triazolo-pyridazine core .
  • Thioether formation via nucleophilic substitution between a pyridazine-thiol intermediate and a halogenated acetamide derivative .
  • Purification using column chromatography or recrystallization to achieve >95% purity . Optimization requires precise control of temperature (60–100°C), solvents (DMF, DMSO), and catalysts (e.g., triethylamine) to maximize yield (typically 50–70%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., ethoxyphenyl and trifluoromethyl groups) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% threshold recommended for biological assays) .

Q. What preliminary biological screening assays are recommended?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinases, ion channels) due to structural similarity to bioactive triazolo-pyridazines .
  • Cytotoxicity profiling using cell lines (e.g., HEK293, HepG2) to identify therapeutic windows .
  • Solubility and stability tests in physiological buffers to guide formulation .

Advanced Research Questions

Q. How can contradictory activity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Re-evaluate via HPLC and NMR to rule out impurities .
  • Structural analogs : Compare with derivatives (e.g., chloro- vs. ethoxy-substituted analogs) to isolate substituent effects .

Q. What strategies enhance target selectivity in pharmacological studies?

  • Structure-Activity Relationship (SAR) : Systematically modify the ethoxyphenyl or trifluoromethyl groups to reduce off-target interactions .
  • Molecular docking : Use computational models (e.g., AutoDock) to predict binding affinities for specific targets (e.g., sodium channels) .
  • Functional group masking : Introduce prodrug moieties to improve specificity .

Q. How can metabolic stability be improved for in vivo applications?

  • Isotope labeling (e.g., deuterium at labile positions) to slow hepatic degradation .
  • Co-administration with CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
  • Structural modifications : Replace metabolically vulnerable groups (e.g., ester-to-ether substitutions) .

Methodological Considerations

Q. What computational tools are suitable for modeling interactions with biological targets?

  • Density Functional Theory (DFT) : Predicts electronic properties influencing binding (e.g., trifluoromethyl group’s electron-withdrawing effects) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
  • QSAR Models : Correlate substituent patterns (e.g., ethoxy vs. methoxy) with activity .

Q. How should researchers design experiments to validate mechanism of action?

  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., voltage-gated sodium channels) .
  • Radioligand binding assays : Quantify affinity for receptors (e.g., IC₅₀ values) .
  • Transcriptomic profiling : Identify downstream gene expression changes post-treatment .

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